2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone
Description
2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone (CAS: 41978-27-2) is a brominated aromatic ketone with the molecular formula C₈H₅BrClO₂. This compound features a hydroxyl group at the para position, a chlorine substituent at the meta position, and a brominated acetyl moiety. It is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for adrenaline-type drugs and synephrine derivatives . Its reactivity stems from the electron-withdrawing effects of the halogen substituents, which enhance electrophilic properties, making it valuable in alkylation and heterocyclic formation reactions .
Crystallographic studies of structurally similar compounds, such as 2-bromo-1-(4-hydroxyphenyl)ethanone, reveal asymmetric molecular configurations with planar aromatic rings and distinct bond angles influenced by halogen interactions .
Properties
IUPAC Name |
2-bromo-1-(3-chloro-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3,11H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHUBMZPUIZOAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone can be synthesized through selective bromination of 3-chloro-4-hydroxyacetophenone. The reaction typically involves the use of dioxane dibromide in a dioxane-ethyl ether mixture at room temperature, yielding the product with an 85% efficiency . Another method involves the use of cupric bromide in refluxing chloroform-ethyl acetate mixture .
Chemical Reactions Analysis
2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common reagents used in these reactions include dioxane dibromide, cupric bromide, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone is used in several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and proteins. The bromine and chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Impact :
- Electron-Withdrawing Groups (Cl, NO₂): Enhance electrophilicity, facilitating nucleophilic substitution. For example, the 3-chloro-4-hydroxyphenyl derivative exhibits higher reactivity in alkylation compared to non-halogenated analogues .
- Hydroxyl vs. Methoxy Groups : The 4-hydroxyphenyl derivative (pKa ~10) is more acidic than the 4-methoxyphenyl analogue, affecting solubility and reaction conditions .
Physicochemical Properties
- Melting Points : Nitro-substituted derivatives (e.g., 127°C for 4-hydroxy-3-nitro analogue) exhibit higher melting points due to intermolecular hydrogen bonding .
- Solubility : Methoxy-substituted derivatives show enhanced solubility in polar aprotic solvents (e.g., DMF), aiding in reaction optimization .
Biological Activity
2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone is a halogenated phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, anticancer properties, antimicrobial effects, and other relevant biological mechanisms.
Synthesis
The synthesis of this compound typically involves the bromination of 1-(3-chloro-4-hydroxyphenyl)ethanone. The process can be summarized as follows:
- Starting Material : 1-(3-chloro-4-hydroxyphenyl)ethanone.
- Reagents : Bromine (Br₂) in an organic solvent such as chloroform or dichloromethane.
- Reaction Conditions : The reaction is usually conducted under reflux conditions to ensure complete bromination.
- Purification : The product is purified using column chromatography.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of phenolic compounds have shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
In a comparative study, several phenolic derivatives were tested for their antiproliferative effects on human cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HT-29 (colon cancer). The results indicated that:
- Compound Efficacy : Compounds similar to this compound demonstrated IC50 values ranging from 0.01 µM to 5 µM across different cell lines, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 0.5 |
| Similar Phenolic Derivative | MDA-MB-231 | 0.2 |
| Similar Phenolic Derivative | HT-29 | 0.8 |
Antimicrobial Activity
The antimicrobial properties of halogenated phenolic compounds have been well-documented, with studies demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria.
The proposed mechanisms for the antimicrobial activity include:
- Disruption of Cell Membranes : Halogenated compounds can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Protein Synthesis : These compounds may interfere with ribosomal function, inhibiting bacterial growth and replication .
Case Study: Antibacterial Testing
A study evaluated the antibacterial activity of various halogenated phenolic compounds against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Escherichia coli | 31.25 |
These results indicate that this compound may possess significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Other Biological Activities
In addition to anticancer and antimicrobial activities, there is emerging evidence suggesting that this compound may influence other biological pathways:
- Antioxidant Activity : Some studies indicate that similar phenolic compounds exhibit antioxidant properties, potentially offering protective effects against oxidative stress-related diseases.
Q & A
Q. What are the key physicochemical properties of 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone, and how do they influence experimental design?
Answer:
- Molecular Weight : 231.04 g/mol (exact mass for stoichiometric calculations) .
- Melting Point : 128°C (critical for determining storage conditions and phase transitions during reactions) .
- Morphology : Powder form, requiring homogenization for consistent reactivity in syntheses .
- Handling Considerations : Hygroscopicity and stability under ambient conditions are not fully characterized; thus, inert atmospheres (e.g., N₂) are recommended for sensitive reactions .
Q. What synthetic methodologies are reported for this compound, and how can side reactions be minimized?
Answer:
- Bromination of Acetophenone Derivatives : A common approach involves treating 1-(3-chloro-4-hydroxyphenyl)ethanone with bromine in chloroform, yielding the target compound (85% efficiency) .
- Byproduct Mitigation : Use of sodium thiosulfate washes to remove excess bromine and prevent halogenation at unintended positions .
- Purification : Recrystallization from diethyl ether improves purity, as noted in analogous syntheses .
Q. What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection .
- Toxicity Notes : Limited toxicological data; assume acute toxicity (oral LD₅₀ unknown) and severe eye irritation. Implement fume hoods and secondary containment .
- Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Answer:
- Single-Crystal X-ray Diffraction : Resolve bond angles and confirm regiochemistry. For example, analogous compounds (e.g., 2-Bromo-1-(4-methoxyphenyl)ethanone) show mean C–C bond lengths of 1.48 Å, with R-factors < 0.06 .
- Software Tools : SHELX suite for refinement (SHELXL for small-molecule structures; SHELXS for phase determination) .
- Challenges : Twinning or low-resolution data may require high-symmetry space groups (e.g., P2₁/c) for accurate modeling .
Q. What analytical techniques are optimal for characterizing reaction intermediates and byproducts?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to identify halogen-induced deshielding (e.g., bromine at C2 shifts carbonyl ¹³C signals to ~195 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to distinguish isotopic patterns (e.g., ⁷⁹Br/⁸¹Br doublet) and confirm molecular ions .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to separate brominated isomers .
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Answer:
- Electrophilic Sites : The bromine atom at C2 is highly electrophilic, enabling Suzuki-Miyaura couplings with aryl boronic acids .
- Steric Effects : The 3-chloro-4-hydroxyphenyl group introduces steric hindrance, slowing nucleophilic substitutions at the ketone position .
- Comparative Reactivity : Bromine in this compound shows higher reactivity than chloro analogs (e.g., 2-Chloro-1-(4-hydroxyphenyl)ethanone) in Pd-catalyzed reactions .
Q. What strategies optimize the compound’s stability during long-term storage?
Answer:
Q. How can computational modeling predict the compound’s biological activity?
Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with biological targets (e.g., kinases or GPCRs) .
- QSAR Analysis : Correlate substituent effects (Cl, Br, OH) with bioactivity; bromine’s electronegativity enhances binding affinity in some enzyme pockets .
- ADMET Prediction : SwissADME or pkCSM to estimate permeability and metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
